molecular formula C18H22Cl2N4O4S B8708245 1H-Imidazole-1,2-diethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, dicarbamate (ester) CAS No. 178980-42-2

1H-Imidazole-1,2-diethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, dicarbamate (ester)

Cat. No.: B8708245
CAS No.: 178980-42-2
M. Wt: 461.4 g/mol
InChI Key: PAFLLKQFIMCHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-1,2-diethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, dicarbamate (ester) is a useful research compound. Its molecular formula is C18H22Cl2N4O4S and its molecular weight is 461.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-1,2-diethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, dicarbamate (ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-1,2-diethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, dicarbamate (ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178980-42-2

Molecular Formula

C18H22Cl2N4O4S

Molecular Weight

461.4 g/mol

IUPAC Name

2-[1-(2-carbamoyloxyethyl)-5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]ethyl carbamate

InChI

InChI=1S/C18H22Cl2N4O4S/c1-10(2)15-16(29-13-8-11(19)7-12(20)9-13)24(4-6-28-18(22)26)14(23-15)3-5-27-17(21)25/h7-10H,3-6H2,1-2H3,(H2,21,25)(H2,22,26)

InChI Key

PAFLLKQFIMCHQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CCOC(=O)N)CCOC(=O)N)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 10 ml of dry tetrahydrofuran was dissolved 1.01 g (2.7 mmol) of the diol (131c). The solution was cooled to -40° C. and 1.52 g (8 mmol) of trichloroacetyl isocyanate was added dropwise. After 5 minutes, the temperature was allowed to increase gradually to room temperature and the mixture was stirred for 1 hour. Then, 2 ml of triethylamine and 4 ml of water were added and the mixture was heated at 50° C. for 3 hours. The reaction mixture was diluted with water and extracted with ethyl acetate. The extract was washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (5% methanol-ethyl acetate) and recrystallized from ethyl acetate-n-hexane to provide 1.0 g (yield 81%) of Compound I-147 as crystals. mp 152-1530° C.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
diol
Quantity
1.01 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81%

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